N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound A , is a fascinating molecule with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 315227-51-1
Molecular Weight: 457.558 g/mol
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound A, but one common method involves the reaction between isonicotinic hydrazide and 2’-hydroxy-4’-methoxyacetophenone in ethanol. The reaction proceeds at 70°C, resulting in the formation of Compound A as colorless crystals .
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize Compound A for early discovery studies.
Chemical Reactions Analysis
Compound A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Hydrolysis: The acetohydrazide moiety may hydrolyze.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound A finds applications across various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: Studied for pharmacological effects.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The precise mechanism by which Compound A exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its specific combination of functional groups. Similar compounds include:
Compound B: Shares structural features but lacks the trimethoxyphenyl group.
Compound C: Contains a different heterocyclic ring system.
Properties
Molecular Formula |
C27H27N5O5S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O5S/c1-17(20-12-8-9-13-21(20)33)28-29-24(34)16-38-27-31-30-26(32(27)19-10-6-5-7-11-19)18-14-22(35-2)25(37-4)23(15-18)36-3/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-17+ |
InChI Key |
SUNDDOCBKYMTAU-OGLMXYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.